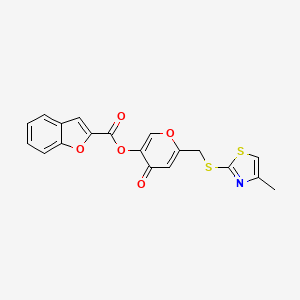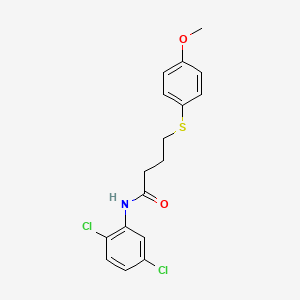
C22H27ClN8O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C22H27ClN8O2, also known as clozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It was first synthesized in 1958 by Paul Charpentier and Pierre Eymard at the French National Centre for Scientific Research. Clozapine has been used for the treatment of schizophrenia and other psychotic disorders due to its unique mechanism of action.
Mechanism of Action
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This results in a decrease in the activity of the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia. It also increases the activity of the prefrontal cortex, which is responsible for cognitive function.
Biochemical and Physiological Effects
Clozapine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. It also increases the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which helps to reduce the activity of the mesolimbic pathway.
Advantages and Limitations for Lab Experiments
Clozapine has several advantages for lab experiments. It has a high affinity for the dopamine D4 and serotonin 5-HT2A receptors, which makes it a useful tool for studying these receptors. It also has a unique mechanism of action, which makes it useful for studying the pathophysiology of schizophrenia.
However, C22H27ClN8O2 also has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has several metabolites, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on C22H27ClN8O2. One area of research is to understand the molecular mechanisms underlying its therapeutic effects. Another area of research is to develop new drugs that target the same receptors as C22H27ClN8O2 but with fewer side effects. Finally, there is a need for more research on the long-term effects of C22H27ClN8O2 on the brain and body.
Synthesis Methods
Clozapine can be synthesized using a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium catalyst. The resulting compound is then reacted with N-(2-chloroethyl)piperazine in the presence of a base to form C22H27ClN8O2.
Scientific Research Applications
Clozapine has been extensively studied for its therapeutic potential in treating schizophrenia and other psychotic disorders. It has been found to be effective in reducing positive and negative symptoms of schizophrenia, as well as improving cognitive function in patients.
properties
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O2/c1-15-14-30-18-19(26(2)22(33)27(3)20(18)32)24-21(30)31(25-15)12-9-28-7-10-29(11-8-28)17-6-4-5-16(23)13-17/h4-6,13H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROJAVQKSSQQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2580089.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)



![(2-(3-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580095.png)
![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)

